molecular formula C11H20O4 B12627958 Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate CAS No. 918442-16-7

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate

Katalognummer: B12627958
CAS-Nummer: 918442-16-7
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: IQKJQHIVTPKEAL-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a keto group on a heptanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate can be achieved through several methods. One common approach involves the esterification of 5-hydroxy-6-methyl-3-oxoheptanoic acid with propan-2-ol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-oxo-6-methyl-3-oxoheptanoic acid.

    Reduction: 5-hydroxy-6-methyl-3-hydroxyheptanoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxohexanoate: Similar structure but with a shorter carbon chain.

    Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxooctanoate: Similar structure but with a longer carbon chain.

    Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxopentanoate: Similar structure but with a different carbon chain length.

Uniqueness

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and biological properties. Its balance of hydrophilic and lipophilic characteristics makes it versatile for various applications.

Eigenschaften

CAS-Nummer

918442-16-7

Molekularformel

C11H20O4

Molekulargewicht

216.27 g/mol

IUPAC-Name

propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate

InChI

InChI=1S/C11H20O4/c1-7(2)10(13)5-9(12)6-11(14)15-8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m1/s1

InChI-Schlüssel

IQKJQHIVTPKEAL-SNVBAGLBSA-N

Isomerische SMILES

CC(C)[C@@H](CC(=O)CC(=O)OC(C)C)O

Kanonische SMILES

CC(C)C(CC(=O)CC(=O)OC(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.